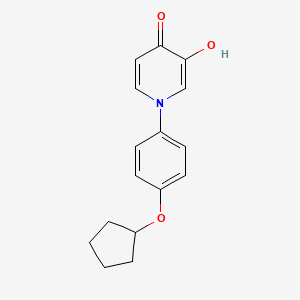
1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridin-4-one core substituted with a 4-cyclopentyloxyphenyl group and a hydroxyl group at the 3-position. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.
准备方法
The synthesis of 1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with 4-bromophenol in the presence of a base to form 4-cyclopentyloxyphenol.
Coupling with Pyridin-4-one: The 4-cyclopentyloxyphenol is then coupled with a pyridin-4-one derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyridin-4-one ring to a pyridine ring using reducing agents like NaBH4 (sodium borohydride).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (nitric acid) or Br2 (bromine).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one can be compared with similar compounds, such as:
1-(4-Cyclopentyloxyphenyl)ethanamine: This compound has a similar cyclopentyloxyphenyl group but differs in the presence of an ethanamine moiety instead of a pyridin-4-one core.
4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid: This compound features a cyclopentyloxyphenyl group but has a different core structure and functional groups.
属性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
1-(4-cyclopentyloxyphenyl)-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C16H17NO3/c18-15-9-10-17(11-16(15)19)12-5-7-14(8-6-12)20-13-3-1-2-4-13/h5-11,13,19H,1-4H2 |
InChI 键 |
ROPJPJRLWHAGFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)OC2=CC=C(C=C2)N3C=CC(=O)C(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


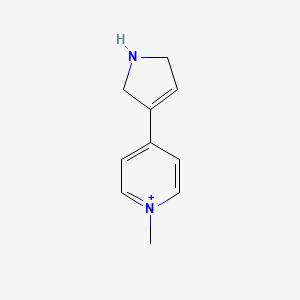
![10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL](/img/structure/B12631646.png)

![1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12631660.png)


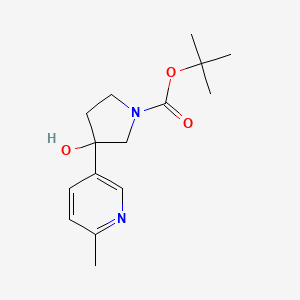

![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)
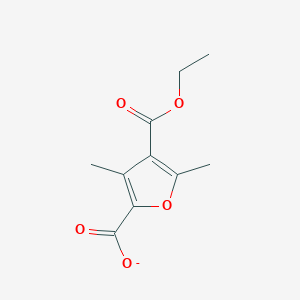
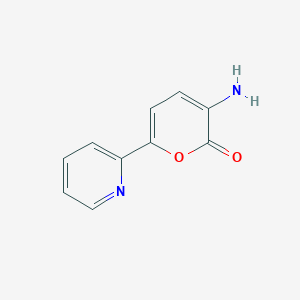

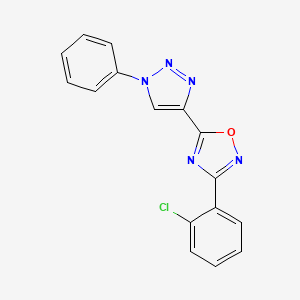
![1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate](/img/structure/B12631739.png)
